molecular formula C3H9ClSn B043307 Trimethyltin chloride CAS No. 1066-45-1

Trimethyltin chloride

Cat. No.: B043307
CAS No.: 1066-45-1
M. Wt: 199.27 g/mol
InChI Key: KWTSZCJMWHGPOS-UHFFFAOYSA-M
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Description

Trimethyltin chloride (TMTCl) is an organotin compound that is widely used in a variety of scientific applications. It is a colorless, volatile, and flammable liquid with a strong odor. TMTCl is a versatile compound that can be used in organic synthesis, as a catalyst in polymerization reactions, and as a reagent in various biochemical and physiological experiments. It is also used in the manufacture of pharmaceuticals, dyes, and other industrial products.

Scientific Research Applications

Neurotoxicity and Neurodegeneration

Trimethyltin chloride (TMT) is known for its neurotoxic effects, particularly in the hippocampus and cortex. Studies have shown that TMT can induce neurodegeneration, leading to cognitive deficits and neuron cell death in these regions. For instance, research has found that TMT injections in rats can cause significant cell death in brain neurons, especially in the hippocampus and cortex, after treatment (Kristianingrum et al., 2017). Similarly, another study demonstrated that TMT can impair spatial memory and learning, making it a suitable experimental model for neurodegeneration research (Madadi et al., 2019).

Potential for Developing Therapeutic Interventions

Research has also explored the therapeutic potential of various treatments against TMT-induced neurotoxicity. For example, a study found that transplantation of bone marrow mesenchymal stem cells could partially improve spatial memory damages in rats following TMT administration (Madadi et al., 2019). Furthermore, human amniotic epithelial cell grafts have been shown to reduce hyperactivity and aid in partial recovery after TMT-induced lesions (Omprakash et al., 2010).

Mechanisms of TMT-Induced Neurotoxicity

Further understanding of the mechanisms behind TMT-induced neurotoxicity has been gained through various studies. For instance, research has identified the role of KIF5A-dependent axonal transport in TMT-induced neurotoxicity, highlighting the impairment of autophagic flux as a contributing factor (Liu et al., 2020). Another study demonstrated that TMT induces apoptosis and necrosis in liver cells, suggesting a broader toxic impact beyond the nervous system (Wang et al., 2008).

Environmental and Aquatic Toxicity

TMT has also been studied for its environmental impact, particularly in aquatic systems. Research on zebrafish has shown that TMT can cause malformations and modulate neurobehavioral functions, indicating its potential ecological risks (Chen et al., 2011).

Mechanism of Action

Target of Action

Trimethyltin chloride (TMT) is an organotin compound that is widely used in transferring trimethylstannyl groups onto substrates to synthesize various organostannanes . It is known to have potent neurotoxicity . The primary targets of TMT are the neurons in the brain, particularly in the hippocampus . It is also known to interact with the nuclear receptor PPAR, which controls the peroxisomal beta-oxidation pathway of fatty acids .

Mode of Action

TMT interacts with its targets, primarily neurons, causing neuroinflammation and neuronal cell death . It is also known to modulate the transcription of its target genes, such as acyl-CoA oxidase, once activated by a ligand . This interaction results in changes in the functioning of calcium channels, leading to spontaneous release of noradrenaline in rat cultured hippocampal slices .

Biochemical Pathways

TMT affects several biochemical pathways. It is known to disrupt calcium homeostasis in the brain, altering the functioning of calcium channels . It also impacts the peroxisomal beta-oxidation pathway of fatty acids through its interaction with the PPAR nuclear receptor . These disruptions can lead to downstream effects such as neuroinflammation, neuronal cell death, and neurotransmitter disorders .

Pharmacokinetics

It is known that tmt is a highly toxic and malodorous white solid that is susceptible to hydrolysis . More research is needed to fully understand the ADME properties of TMT and their impact on its bioavailability.

Result of Action

The primary result of TMT’s action is neurotoxicity, particularly in the hippocampus . This neurotoxicity manifests as neuroinflammation, neuronal cell death, and neurotransmitter disorders . TMT-induced neurotoxicity can lead to neurobehavioral dysfunctions, including epilepsy-like seizures and cognitive impairment .

Action Environment

TMT’s action, efficacy, and stability can be influenced by various environmental factors. For example, TMT accumulates mainly through the environment and food chain . It is also used in industrial and agricultural fields as a constituent of fungicides, plastic heat stabilizers, and wood preservatives . The specific environmental conditions under which TMT is most active, and how these conditions influence its neurotoxic effects, are areas of ongoing research.

Safety and Hazards

Trimethyltin chloride is highly toxic. High exposure can cause loss of hearing, weakness, poor coordination, dizziness, confusion, and seizures . Repeated exposure may cause personality changes of depression, anxiety, or irritability . It may damage the liver and kidneys . High exposure can damage the brain .

Future Directions

As Trimethyltin chloride is a by-product in the synthesis of organotin, a plastic stabilizer, the occupational hazards caused by it cannot be ignored . With the rapid development of industry, more research is needed to understand the mechanisms of its toxicity and to develop safety measures .

Biochemical Analysis

Biochemical Properties

Trimethyltin chloride is used as a reagent in transferring trimethylstannyl groups onto substrates to synthesize various organostannanes . Organotin compounds derived from this compound are useful in organic synthesis, especially in radical chain reactions .

Cellular Effects

This compound is a potent neurotoxicant that leads to hippocampal neurodegeneration . It decreases cell viability dose-dependently and triggers oxidative stress . It also inhibits the antioxidant activities of T-AOC, T-SOD, CAT, and GSH .

Molecular Mechanism

This compound can be prepared by the redistribution reaction of tetramethyltin with tin tetrachloride . It is also a precursor to compounds used in PVC stabilization . Reduction of this compound with sodium gives hexamethylditin .

Temporal Effects in Laboratory Settings

This compound exposure in rats significantly lowered the blood potassium level . The cumulative toxic coefficient factor of this compound was 1.7 in rats versus 3.8 in mice, suggesting a high cumulative risk for rats and a moderate risk for mice .

Dosage Effects in Animal Models

This compound exposure in animal models showed neurobehavioral changes . In a temporal relationship to the onset of neuronal degeneration, animals can display signs of aggression to cage-mates, hyper-reactivity, and increased seizure susceptibility .

Metabolic Pathways

This compound-induced neurodegeneration is a complex event involving different pathogenetic mechanisms, which include neuroinflammation, intracellular calcium overload, and oxidative stress .

Properties

IUPAC Name

chloro(trimethyl)stannane
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InChI

InChI=1S/3CH3.ClH.Sn/h3*1H3;1H;/q;;;;+1/p-1
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InChI Key

KWTSZCJMWHGPOS-UHFFFAOYSA-M
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Canonical SMILES

C[Sn](C)(C)Cl
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Molecular Formula

C3H9ClSn
Record name TRIMETHYLTIN CHLORIDE
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DSSTOX Substance ID

DTXSID6042496
Record name Trimethyltin chloride
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Molecular Weight

199.27 g/mol
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Physical Description

Trimethyltin chloride is a solid. (EPA, 1998), Colorless solid; mp = 37.5 deg C; [HSDB] White crystalline solid; [MSDSonline]
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Boiling Point

154-156 °C
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Solubility

Soluble in chloroform and organic solvents., Miscible in water
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Mechanism of Action

Biochemical investigations in /trimethyltin/ poisoning revealed a reduction in glutamate & GABA uptake & synthesis with an incr synaptic release of glutamate in the hippocampus. this release of glutamate, together with a depletion of hippocampal zinc & an inhibition & damage of dentate basket cells by TMT, will also promote neuronal hyperexcitation. ... One of the consequences of the hypoxic condition of the nervous system is the release of glutamate & neuronal excitation. This neuronal excitation may be initiated at the entorhinal cortex, & the cascade of excitation will progress along the limbic circuitry... . /Trimethyltin/
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Color/Form

Colorless needles

CAS No.

1066-45-1
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Melting Point

99 °F (EPA, 1998), 37.5 °C
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